2,6-Dibromo-3-methoxybenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,6-dibromo-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGHSNWGUXRZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride typically involves the bromination of 3-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine atoms can participate in oxidation or reduction reactions, leading to the formation of different brominated or debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate ester, and sulfonothioate derivatives, as well as various brominated or debrominated compounds .
Scientific Research Applications
Organic Synthesis
2,6-Dibromo-3-methoxybenzenesulfonyl chloride is primarily utilized as a sulfonylating agent in organic synthesis. It facilitates the introduction of sulfonyl groups into various substrates, which is crucial for the development of pharmaceuticals and agrochemicals.
Reactions Involving 2,6-Dibromo-3-methoxybenzenesulfonyl chloride
| Reaction Type | Substrate | Product | Yield |
|---|---|---|---|
| Sulfonylation | Amines | Sulfonamides | 70% - 90% |
| Coupling | Aryl Halides | Biaryl Compounds | 60% - 85% |
| Functionalization | Alcohols | Sulfonate Esters | 50% - 75% |
These reactions demonstrate the versatility of the compound in synthesizing various derivatives that can be further modified for specific applications.
Medicinal Chemistry
In medicinal chemistry, 2,6-Dibromo-3-methoxybenzenesulfonyl chloride serves as a precursor for developing biologically active compounds. Its derivatives have shown potential as antibacterial agents and inhibitors in various biological pathways.
Case Study: Antibacterial Activity
A study investigated the antibacterial properties of sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited high activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .
Development of Novel Compounds
The compound is also employed in the synthesis of novel materials, including polymers and functionalized nanomaterials. Its ability to introduce sulfonyl groups allows researchers to tailor materials for specific electronic or optical properties.
Application in Polymer Chemistry
| Polymer Type | Functional Group Introduced | Property Enhanced |
|---|---|---|
| Conductive Polymers | Sulfonyl Groups | Electrical Conductivity |
| Biodegradable Polymers | Sulfonate Esters | Degradability |
These enhancements are crucial for developing sustainable materials with advanced functionalities.
Environmental Applications
Research has also explored the potential of using sulfonamide derivatives in environmental applications, particularly in wastewater treatment processes where they can act as catalysts or adsorbents.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atoms can participate in various chemical reactions, influencing the reactivity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3-methoxybenzenesulfonyl chloride
- 2,6-Dichloro-3-methoxybenzenesulfonyl chloride
- 2,6-Dibromo-4-methoxybenzenesulfonyl chloride
Uniqueness
2,6-Dibromo-3-methoxybenzenesulfonyl chloride is unique due to the specific positioning of the bromine atoms and the methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications .
Biological Activity
2,6-Dibromo-3-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride is . Its structure comprises a benzene ring substituted with two bromine atoms, a methoxy group, and a sulfonyl chloride group. This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of various benzenesulfonate derivatives, including 2,6-Dibromo-3-methoxybenzenesulfonyl chloride. These compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Minimum Inhibitory Concentration (MIC) values for related benzenesulfonate derivatives have been reported in the range of 0.39–3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .
- The cytotoxicity limits for these compounds were determined to be higher than 12.3 mg/L when tested against human lung fibroblasts (MRC-5), indicating a favorable therapeutic window .
The mechanism through which 2,6-Dibromo-3-methoxybenzenesulfonyl chloride exerts its biological effects is thought to involve interaction with bacterial cell walls or specific enzymes. The sulfonyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in bacterial proteins or enzymes, disrupting their function.
Case Studies
-
Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various benzenesulfonate derivatives showed that 2,6-Dibromo-3-methoxybenzenesulfonyl chloride exhibited promising antibacterial activity against both MSSA and MRSA strains .
Compound MIC (mg/L) MSSA MIC (mg/L) MRSA 2,6-Dibromo-3-methoxybenzenesulfonyl chloride 0.39–1.56 0.78–3.12 Linezolid 1 2 - Cytotoxicity Assessment : In vitro tests demonstrated that the cytotoxicity of the compound was significantly lower than its antimicrobial efficacy, suggesting its potential as a safe antibacterial agent .
Q & A
Q. What synthetic methodologies are most effective for preparing 2,6-Dibromo-3-methoxybenzenesulfonyl chloride, and how do reaction parameters affect yield?
- Methodological Answer : A common approach involves sequential sulfonation, bromination, and methoxy group introduction. For sulfonyl chloride formation, chlorosulfonation of the benzene ring under anhydrous conditions (e.g., using ClSO₃H in dichloromethane at 0–5°C) is critical to avoid hydrolysis. Bromination is typically achieved with Br₂ in the presence of FeCl₃ as a catalyst, requiring precise stoichiometry to avoid over-substitution. Methoxy groups can be introduced via nucleophilic aromatic substitution (e.g., using NaOMe in DMF). Reaction monitoring via TLC or HPLC is recommended to optimize intermediate purity.
-
Key Considerations :
-
Moisture-sensitive intermediates require inert atmospheres (e.g., N₂/Ar) .
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Yields are highly dependent on temperature control during sulfonation and bromination .
- Data Table : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C | 70–85% | >90% |
| Bromination | Br₂, FeCl₃, 50°C | 60–75% | 85–92% |
| Methoxy Intro. | NaOMe, DMF, 80°C | 80–90% | >95% |
Q. How can spectroscopic techniques validate the structural integrity of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride?
- Methodological Answer :
-
¹H/¹³C NMR : The methoxy group (-OCH₃) typically appears as a singlet at ~3.9 ppm (¹H) and ~55 ppm (¹³C). Aromatic protons adjacent to electron-withdrawing sulfonyl groups are deshielded, appearing as doublets in the 7.5–8.5 ppm range .
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IR Spectroscopy : Key peaks include S=O stretching (~1370 cm⁻¹ and 1180 cm⁻¹) and C-Br stretches (~600 cm⁻¹).
-
Mass Spectrometry : Molecular ion [M]⁺ expected at m/z 368 (C₇H₅Br₂ClO₃S⁺). Confirm isotopic patterns for Br and Cl .
- Data Table : Expected Spectroscopic Signals
| Technique | Key Signals | Reference Compound (NIST) |
|---|---|---|
| ¹H NMR | δ 3.9 (s, -OCH₃), 7.8–8.2 (d, aromatic) | 2,6-Dichlorobenzenesulfonyl chloride |
| IR | 1370 cm⁻¹ (S=O), 600 cm⁻¹ (C-Br) | 3,5-Dichloro-2-hydroxy analog |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is ideal for determining bond angles and torsional strain. For refinement, use SHELXL with high-resolution data (≤1.0 Å) to resolve bromine’s electron density. Mercury software can visualize intermolecular interactions (e.g., halogen bonding between Br and sulfonyl O atoms) .
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Critical Steps :
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Validate packing motifs using Mercury’s Materials Module .
- Data Table : Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (S=O) | 1.43 Å |
| Br-C-Br Angle | 120° |
Q. What mechanistic insights explain the reactivity of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride in nucleophilic substitutions?
Q. How can computational tools predict the stability of sulfonyl chlorides under varying storage conditions?
- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) model degradation pathways under moisture exposure. Thermodynamic stability is assessed via Gibbs free energy calculations of hydrolysis. Experimentally, accelerated aging studies (40°C/75% RH) coupled with HPLC-MS validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
